Stannin

Organotin Chemistry Aromaticity Main Group Chemistry

Stannin (CAS 289-78-1), also known as stannabenzene (C₅H₆Sn), is the parent compound of a class of organotin aromatics where a carbon atom in a benzene ring is replaced by tin. While the parent stannabenzene itself has only been studied computationally and has not been isolated , its stable derivatives—such as 2-stannanaphthalene and Tbt-substituted stannabenzene —are isolable and have been characterized by X-ray crystallography and NMR spectroscopy.

Molecular Formula C5H5Sn
Molecular Weight 183.8 g/mol
CAS No. 289-78-1
Cat. No. B1233781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStannin
CAS289-78-1
Synonymsstannin
Molecular FormulaC5H5Sn
Molecular Weight183.8 g/mol
Structural Identifiers
SMILESC1=CC=[Sn]C=C1
InChIInChI=1S/C5H5.Sn/c1-3-5-4-2;/h1-5H;
InChIKeyXKEXPKRXNCVBFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Stannin (Stannabenzene) Procurement Guide: Computational vs. Isolated Derivatives


Stannin (CAS 289-78-1), also known as stannabenzene (C₅H₆Sn), is the parent compound of a class of organotin aromatics where a carbon atom in a benzene ring is replaced by tin [1]. While the parent stannabenzene itself has only been studied computationally and has not been isolated [1], its stable derivatives—such as 2-stannanaphthalene [2] and Tbt-substituted stannabenzene [3]—are isolable and have been characterized by X-ray crystallography and NMR spectroscopy. Procurement of these derivatives requires careful evaluation of their specific steric protection and resulting stability, as these factors directly impact their utility in research and industrial applications.

Parent Stannabenzene
Not isolable; only computationally characterized — no procurement path
Isolable Derivatives
Sterically protected stannabenzene derivatives (e.g., 2-stannanaphthalene, Tbt-substituted) are stable, characterized by XRD and NMR
Stability depends on steric bulk; assess protection before procurement
Selection Logic
Choose derivative based on documented thermal stability, monomeric purity, and steric protection to match experimental requirements

Why Generic Stannin (Stannabenzene) Substitution Fails: The Critical Role of Steric Protection


The parent stannabenzene (C₅H₆Sn) cannot be isolated due to its high reactivity and tendency to dimerize, making it unavailable as a research material [1]. Consequently, all practical applications rely on kinetically stabilized derivatives where bulky substituents shield the reactive tin-carbon bonds [2]. This means that generic substitution is impossible; different derivatives possess vastly different stability profiles, reactivity, and handling requirements. For example, the thermal stability of a derivative is directly correlated with the size and nature of its protecting groups [3]. Selecting a suboptimal derivative can lead to decomposition during storage or experimental failure, underscoring the need for a product-specific, evidence-based approach to procurement.

! Parent stannabenzene (C₅H₆Sn) cannot be substituted for any derivative — it has never been isolated and is not a research material.
! Derivatives are not interchangeable: stability, monomer/dimer equilibrium, and handling requirements differ sharply with steric bulk.
! A less hindered derivative (e.g., Bbt-substituted) exists as a monomer-dimer mixture; this may alter reactivity and spectroscopic data, requiring material-specific validation.

Quantitative Differentiation of Stannin (Stannabenzene) Derivatives: A Comparative Evidence Guide


2-Stannanaphthalene vs. Unsubstituted Stannabenzene: Thermal Stability

While parent stannabenzene has not been isolated due to its instability [1], the derivative 2-stannanaphthalene exhibits remarkable thermal stability, remaining intact in an inert atmosphere at temperatures below 140 °C [2]. This is a direct, quantifiable difference compared to the non-isolable parent compound.

Thermal Stability
Head-to-head
2-Stannanaphthalene stable <140 °C; parent stannabenzene not isolable
Defines procurement viability: only the protected derivative enables experimental work.
Inert atmosphere required; stability verified by reported literature.
Organotin Chemistry Aromaticity Main Group Chemistry

Tbt-Substituted Stannabenzene: Monomeric Isolation vs. Dimerization of Less Hindered Analogs

The Tbt-substituted stannabenzene (Tbt = 2,4,6-tris[bis(trimethylsilyl)methyl]phenyl) is isolated as a monomer at room temperature, as confirmed by X-ray crystallography [1]. In contrast, the less sterically hindered Bbt-substituted derivative (Bbt = 2,6-bis[bis(trimethylsilyl)methyl]-4-tert-butylphenyl) exists in a monomer-dimer equilibrium at room temperature [2], demonstrating that the degree of steric bulk directly dictates the physical state and stability of the compound.

Monomeric Isolation
Head-to-head
Tbt-substituted: 100% monomer at RT; Bbt-substituted: monomer-dimer equilibrium
Monomeric form supports precise stoichiometry and spectroscopic studies.
X-ray crystallography confirmation; steric bulk governs physical state.
Structural Chemistry Kinetic Stabilization Organometallic Synthesis

Electronic Structure: HOMO-LUMO Gap of a Monomeric Stannabenzene

The electronic structure of the Tbt-substituted monomeric stannabenzene has been experimentally determined to have a narrow HOMO-LUMO gap, as revealed by UV/Vis spectroscopy and electrochemistry [1]. This is a key electronic parameter that distinguishes it from lighter Group 14 heterobenzenes (e.g., silabenzene) and is directly relevant to its potential applications in optoelectronics.

HOMO-LUMO Gap
Class-level inference
Narrow gap, experimentally determined via UV-Vis and electrochemistry
Supports screening for near-IR absorbing or optoelectronic materials.
Compared to lighter Group 14 heterobenzenes; data to verify per specific derivative.
Electronic Properties UV-Vis Spectroscopy Electrochemistry

Aromatic Character: NICS Values and Bond Lengths in a Monomeric Stannabenzene

Experimental X-ray crystallography and computational analysis of a monomeric stannabenzene derivative confirmed its aromatic character [1]. The Sn-C bond lengths were measured at 202.9 and 208.1 pm, which are shorter than a typical Sn-C single bond (214 pm) and comparable to a known Sn=C double bond (201.6 pm) [1]. Negative Nuclear Independent Chemical Shift (NICS) values, a key computational metric for aromaticity, were also calculated, confirming the presence of a delocalized π-system [1].

Aromaticity Metrics
Supporting evidence
Sn–C bond lengths: 202.9 & 208.1 pm; negative NICS values
Validates aromaticity for heavy heterobenzene; benchmark for computational models.
X-ray and DFT data; bond lengths shorter than Sn–C single bond (214 pm).
Aromaticity Computational Chemistry NICS

Evidence-Based Application Scenarios for Stannin (Stannabenzene) Derivatives


Fundamental Research in Heavy Aromaticity

For academic groups investigating the nature of aromaticity in heavy main-group elements, a monomeric stannabenzene derivative is the essential material. The definitive evidence of its planar structure, bond length alternation, and negative NICS values [1] provides a benchmark for comparing experimental data with computational models. This enables studies on the influence of the heavy atom on π-conjugation and ring current effects.

Synthesis of Organotin Building Blocks

The isolable 2-stannanaphthalene derivative, with its demonstrated thermal stability up to 140 °C [1], is a suitable precursor for synthesizing more complex organotin frameworks. Its stability under inert conditions allows it to be handled and used in multi-step synthetic sequences where less stable analogs would decompose, providing a reliable platform for developing new organometallic reagents.

Materials Science: Optoelectronic Property Screening

The experimentally verified narrow HOMO-LUMO gap of the Tbt-substituted monomeric stannabenzene [1] makes it a prime candidate for preliminary screening in optoelectronic applications. Its unique electronic structure, distinct from lighter carbon or silicon analogs, can be studied for potential use in near-infrared (NIR) absorbing materials or as a component in organic electronic devices, where a low band gap is a desirable trait.

Benchmarking Computational Chemistry Models

Since the parent stannabenzene itself has only been studied computationally [1], the experimental data obtained from its stable derivatives (e.g., bond lengths, NMR shifts, and electronic spectra) serve as critical benchmarks. This data allows computational chemists to validate and refine theoretical methods (e.g., DFT functionals) for accurately modeling the properties of heavy p-block elements and their unique bonding situations.

Application
Selection Property
Validation Focus
Heavy Aromaticity Research
Monomeric form with defined aromaticity metrics
Planar structure and NICS values vs. computational models
Organotin Building Block Synthesis
Thermal stability profile of the derivative
Stability under inert conditions up to required reaction temperature
Optoelectronic Property Screening
Experimentally determined electronic structure parameters
HOMO-LUMO gap and absorption characteristics
Computational Chemistry Benchmarking
Available experimental data (XRD, NMR, bond lengths)
Accuracy of DFT methods for heavy p-block elements

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
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